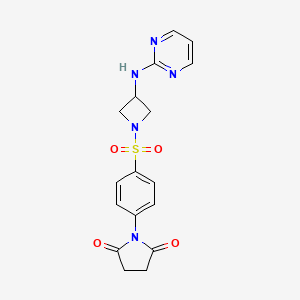
1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated that derivatives of pyrimidine-azetidinone, similar in structure to the compound , possess significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds have the potential for further design and synthesis of antibacterial and antituberculosis agents, underscoring their importance in addressing global health challenges related to infectious diseases (Chandrashekaraiah et al., 2014).
Antioxidant Properties
Further research into pyrimidine-based ligands and their metal complexes has revealed their potential as antioxidants. These compounds, including those synthesized with pyrimidine-2-ylamino)naphthalene-1,4-dione, have shown mild to very good results in antioxidant activities. The Mn(II) complex, in particular, exhibited the best results, highlighting the potential of these complexes in pharmaceutical applications as antioxidants (Festus Chioma et al., 2018).
Herbicidal Activity
The synthesis and investigation of 2-(phenylsulfonylamino)pyrimidine derivatives have revealed definite herbicidal activities. This application is crucial for agricultural sciences, where the development of new herbicides can help in managing weed resistance and improving crop yields (Yang Huazheng, 2011).
Anticancer and Enzyme Inhibition
Some studies focus on the design, synthesis, and biological evaluation of novel 1H-3-indolyl derivatives, including pyrimidine derivatives, for their significant antioxidant activities and potential as inhibitors for enzymes like cytochrome c peroxidase. These findings contribute to the development of new therapeutic agents in cancer treatment and the management of oxidative stress-related diseases (M. A. Aziz et al., 2021).
Soil Metabolism and Environmental Applications
The compound has also been studied for its transformation in the soil of winter wheat crops, where it undergoes cyclization transformations. Such research is vital for understanding the environmental fate and impact of agricultural chemicals, providing insights into the degradation pathways and potential environmental risks associated with their use (J. Rouchaud et al., 2003).
Mechanism of Action
Target of Action
The compound “1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a potential modulator of the retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls the transcription of various genes and plays a key role in the development of cancer .
Mode of Action
The compound interacts with RXRα, inhibiting its activity . It binds to RXRα with submicromolar affinity, indicating a strong interaction . This interaction leads to the inhibition of 9-cis-RA-induced activity in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with RXRα affects the transcription of various genes involved in cell proliferation and apoptosis . It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase, and significantly stimulates caspase-3 activity, leading to RXRα-dependent apoptosis .
Pharmacokinetics
The compound shows potent anti-proliferative activity against human cancer cell lines hepg2 and a549 cells, and low cytotoxic property in normal cells such as lo2 and mrc-5 cells , suggesting it may have favorable bioavailability and selectivity.
Result of Action
The compound’s action results in significant molecular and cellular effects. It shows strong antagonist activity and potent anti-proliferative activity against human cancer cell lines . It also induces apoptosis, a process of programmed cell death, in a RXRα-dependent manner .
Properties
IUPAC Name |
1-[4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-15-6-7-16(24)22(15)13-2-4-14(5-3-13)27(25,26)21-10-12(11-21)20-17-18-8-1-9-19-17/h1-5,8-9,12H,6-7,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFNWUHYQFRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)
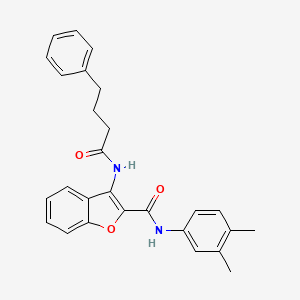
![3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2728717.png)
![N-(2,5-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)
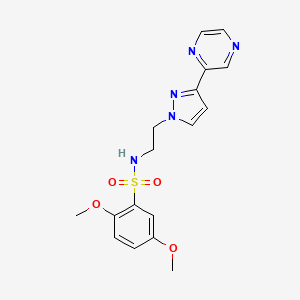
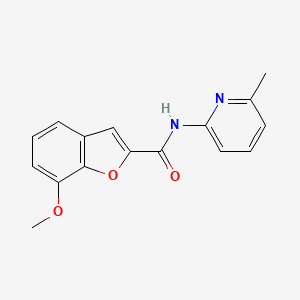
![2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2728723.png)
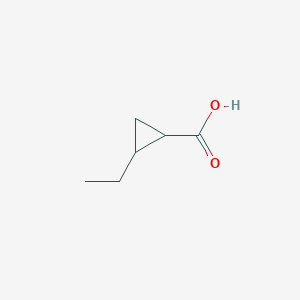
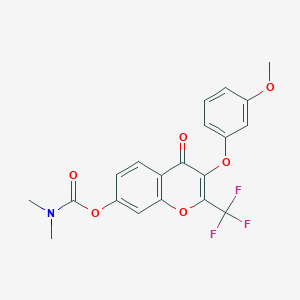
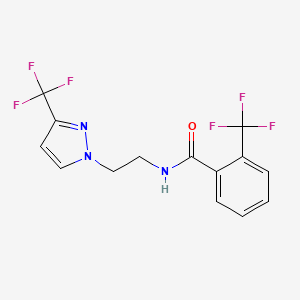
![N-[2,4-Di(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2728730.png)
![3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile](/img/structure/B2728731.png)

